molecular formula C24H46O4 B8375619 (R)-3-decanoyloxytetradecanoic acid

(R)-3-decanoyloxytetradecanoic acid

Cat. No.: B8375619
M. Wt: 398.6 g/mol
InChI Key: WLNJGOIHOQOCJP-JOCHJYFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-3-Decanoyloxytetradecanoic acid (CAS 122105-45-7) is a synthetic lipid molecule designed for advanced immunological and biochemical research. This compound is a key intermediate and synthetic analog of bacterial lipopolysaccharide (LPS) components. Its primary research value lies in its role as a potent agonist of the Toll-like receptor 4 (TLR4)/MD-2 complex, a critical pattern recognition receptor in the innate immune system . By mimicking the activity of lipid A, the immunostimulatory domain of LPS, this compound effectively induces TLR4 dimerization and subsequent downstream signaling . This mechanism triggers the activation of immune response pathways, leading to the production of pro-inflammatory cytokines and co-stimulatory molecules. Researchers utilize (R)-3-Decanoyloxytetradecanoic acid to study TLR4-mediated signaling, investigate innate immune responses to bacterial infection, and explore the development of novel vaccine adjuvants and immunotherapeutics . The (R) stereochemistry at the 3-position is crucial for its specific biological activity and interaction with the hydrophobic pocket of the MD-2 protein . With a molecular formula of C24H46O4 and a molecular weight of 398.62 g/mol, this compound is a valuable tool for probing the structural basis of immune activation and for the rational design of synthetic TLR4 agonists with tailored immunopotentiating properties . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C24H46O4

Molecular Weight

398.6 g/mol

IUPAC Name

(3R)-3-decanoyloxytetradecanoic acid

InChI

InChI=1S/C24H46O4/c1-3-5-7-9-11-12-14-15-17-19-22(21-23(25)26)28-24(27)20-18-16-13-10-8-6-4-2/h22H,3-21H2,1-2H3,(H,25,26)/t22-/m1/s1

InChI Key

WLNJGOIHOQOCJP-JOCHJYFZSA-N

Isomeric SMILES

CCCCCCCCCCC[C@H](CC(=O)O)OC(=O)CCCCCCCCC

Canonical SMILES

CCCCCCCCCCCC(CC(=O)O)OC(=O)CCCCCCCCC

Origin of Product

United States

Biosynthesis and Metabolic Pathways of R 3 Decanoyloxytetradecanoic Acid

Enzymatic Pathways in Prokaryotic Systems

The synthesis of (R)-3-decanoyloxytetradecanoic acid is a multi-step process that relies on the coordinated action of several key enzymatic pathways. These pathways provide the necessary precursors and catalyze the specific reactions to build this complex lipid structure.

Fatty Acid Biosynthesis Pathways Relevant to Acyl Chain Precursors

The foundation for (R)-3-decanoyloxytetradecanoic acid lies in the de novo synthesis of its constituent fatty acid chains. In prokaryotes, this is primarily accomplished through the Type II fatty acid synthesis (FASII) system. nih.govportlandpress.comresearchgate.net This system is characterized by a series of discrete, soluble enzymes that work in concert to build acyl chains. nih.govnih.gov

The process begins with the carboxylation of acetyl-CoA to malonyl-CoA, a reaction catalyzed by acetyl-CoA carboxylase. nih.govnih.gov Malonyl-CoA is then converted to malonyl-ACP by malonyl-CoA:ACP transacylase (FabD), providing the two-carbon extender units for the growing acyl chain. nih.gov The initial condensation reaction is catalyzed by 3-ketoacyl-ACP synthase III (FabH), which combines acetyl-CoA with malonyl-ACP. nih.gov Subsequent elongation cycles involve the repetitive action of four core enzymes: 3-ketoacyl-ACP synthase (FabB or FabF), 3-ketoacyl-ACP reductase, 3-hydroxyacyl-ACP dehydratase, and enoyl-ACP reductase. youtube.com This cyclical process extends the acyl chain by two carbons with each turn, ultimately producing the decanoyl and tetradecanoyl acyl carrier protein (ACP) precursors required for (R)-3-decanoyloxytetradecanoic acid. nih.govresearchgate.net

Beta-oxidation Pathways and Their Intermediates

While fatty acid synthesis builds up acyl chains, beta-oxidation is the catabolic pathway responsible for their breakdown. wikipedia.orgmicrobenotes.com In prokaryotes, this process occurs in the cytosol and involves a series of four enzymatic reactions that shorten a fatty acyl-CoA molecule by two carbons in each cycle, generating acetyl-CoA, FADH2, and NADH. wikipedia.orgwikipedia.org The key steps are dehydrogenation by acyl-CoA dehydrogenase, hydration by enoyl-CoA hydratase, dehydrogenation by 3-hydroxyacyl-CoA dehydrogenase, and thiolytic cleavage by thiolase. wikipedia.orgresearchgate.net

The intermediates of the beta-oxidation pathway can, under certain conditions, be shunted towards biosynthetic pathways. Of particular relevance is the formation of (R)-3-hydroxyacyl-CoA intermediates. These molecules are structurally similar to the (R)-3-hydroxy fatty acids that serve as direct precursors in the synthesis of the lipid A component of LPS.

Specific Enzyme Systems Involved in Hydroxyalkanoic Acid Formation

The formation of (R)-3-hydroxyalkanoic acids, the backbone of (R)-3-decanoyloxytetradecanoic acid, is a critical step. In the context of lipid A biosynthesis, the enzyme LpxA, a UDP-N-acetylglucosamine O-acyltransferase, catalyzes the transfer of a (R)-3-hydroxyacyl chain from an acyl carrier protein (ACP) to the 3'-hydroxyl group of UDP-N-acetylglucosamine (UDP-GlcNAc). researchgate.netnih.govresearchgate.net This is the first committed step in the biosynthesis of lipid A. nih.gov The specificity of LpxA for the (R)-stereoisomer of the 3-hydroxyacyl-ACP is crucial.

Another key enzyme is LpxD, a UDP-3-O-(R-3-hydroxyacyl)-N-acetylglucosamine N-acyltransferase. researchgate.netpnas.org LpxD transfers a second (R)-3-hydroxyacyl chain from ACP to the amino group of the glucosamine (B1671600) sugar of the UDP-3-O-(R-3-hydroxyacyl)-GlcNAc intermediate produced by LpxC. nih.govpnas.org The concerted action of these enzymes establishes the core di-acylated glucosamine structure of lipid A.

Furthermore, polyhydroxyalkanoate (PHA) synthases are enzymes that polymerize (R)-3-hydroxyacyl-CoA monomers into polyesters. expasy.orgebi.ac.uk While their primary role is in producing storage polymers, their ability to recognize and process (R)-3-hydroxyalkanoic acids highlights the presence of enzymatic machinery capable of handling these specific chiral building blocks. nih.govnih.gov

Acyltransferase Activities for Esterification

The final step in the formation of (R)-3-decanoyloxytetradecanoic acid involves the esterification of a decanoyl group to the 3-hydroxyl position of a tetradecanoyl chain already attached to the lipid A backbone. This "piggy-back" acylation is carried out by late acyltransferases. These enzymes, such as LpxL and LpxM in E. coli, are responsible for adding secondary acyl chains to the primary (R)-3-hydroxyacyl chains of the lipid A core. pnas.org

Alcohol acyltransferases (AATs) are another class of enzymes that catalyze the formation of esters by condensing an acyl-CoA with an alcohol. nih.gov While not directly implicated in lipid A biosynthesis, their catalytic mechanism provides a model for understanding the esterification process. nih.govnih.gov The specificity of the late acyltransferases for both the donor acyl-ACP (decanoyl-ACP) and the acceptor hydroxyl group on the tetradecanoyl moiety is critical for the precise structure of the final lipid A molecule.

Precursors and Metabolic Intermediates

The synthesis of (R)-3-decanoyloxytetradecanoic acid is dependent on a steady supply of specific precursor molecules derived from central metabolism.

Origin of Decanoic and Tetradecanoic Acid Moieties

The decanoic (C10) and tetradecanoic (C14) acid moieties of (R)-3-decanoyloxytetradecanoic acid originate from the Type II fatty acid synthesis (FASII) pathway. microbenotes.com As described previously, this pathway builds up fatty acid chains from acetyl-CoA and malonyl-CoA. The chain length of the final fatty acid products is determined by the interplay of the various elongating condensing enzymes and the subsequent transfer of the completed acyl chain to its final destination. nih.gov

Formation of (R)-3-Hydroxytetradecanoic Acid as a Key Intermediate

(R)-3-hydroxytetradecanoic acid, also known as (R)-3-hydroxymyristic acid, is a crucial intermediate in the biosynthesis of (R)-3-decanoyloxytetradecanoic acid. Its formation is a key step within the broader context of fatty acid biosynthesis, a fundamental metabolic process. In humans, fatty acid synthesis primarily occurs in the liver and adipose tissue. hmdb.ca This pathway builds long-chain fatty acids from smaller precursor molecules. hmdb.ca (R)-3-hydroxytetradecanoic acid's specific role is as a precursor in the synthesis of Lipid A, a component of lipopolysaccharides (LPS) in Gram-negative bacteria. ebi.ac.ukhmdb.ca

The synthesis of (R)-3-hydroxytetradecanoic acid is embedded within the fatty acid synthase (FAS) system. hmdb.ca The process involves the reduction of a keto group to a hydroxyl group. Specifically, the precursor 3-oxotetradecanoic acid undergoes reduction to form (R)-3-hydroxytetradecanoic acid. hmdb.ca This reaction is catalyzed by the enzyme 3-oxoacyl-[acyl-carrier-protein] reductase (FabG), which utilizes NADPH as a reducing agent. hmdb.calibretexts.org The resulting (R)-3-hydroxyacyl-ACP is the specific stereoisomer required for the subsequent steps in the biosynthetic pathway of Lipid A.

The (R)-3-hydroxytetradecanoic acid moiety is then transferred from the acyl carrier protein (ACP) to UDP-N-acetylglucosamine by the enzyme UDP-N-acetylglucosamine acyltransferase (LpxA). This is a committed step in the biosynthesis of Lipid A. Subsequently, another enzyme, UDP-3-O-(R-3-hydroxytetradecanoyl)-N-acetylglucosamine deacetylase (LpxC), removes the acetyl group, and the resulting product is then acylated again by LpxD, which transfers another (R)-3-hydroxytetradecanoyl chain from an ACP donor. nih.gov This series of reactions underscores the importance of the initial formation of (R)-3-hydroxytetradecanoic acid as the foundational acyl donor for the construction of the Lipid A backbone.

Key Enzymes in the Formation Pathway

The formation of (R)-3-hydroxytetradecanoic acid and its incorporation into the Lipid A pathway is a highly regulated process involving several key enzymes. The table below summarizes the primary enzymes discussed.

EnzymeEC NumberFunction
Fatty Acid Synthase (FAS)2.3.1.85Catalyzes the formation of long-chain fatty acids. hmdb.ca
3-oxoacyl-[acyl-carrier-protein] reductase (FabG)1.1.1.100Reduces 3-oxotetradecanoyl-ACP to (R)-3-hydroxytetradecanoyl-ACP. hmdb.ca
UDP-N-acetylglucosamine acyltransferase (LpxA)2.3.1.129Transfers the (R)-3-hydroxytetradecanoyl group from ACP to UDP-N-acetylglucosamine. nih.gov
UDP-3-O-(R-3-hydroxytetradecanoyl)-N-acetylglucosamine deacetylase (LpxC)3.5.1.108Catalyzes the deacetylation of UDP-3-O-(R-3-hydroxytetradecanoyl)-N-acetylglucosamine. nih.gov
UDP-3-O-(R-3-hydroxytetradecanoyl)glucosamine N-acyltransferase (LpxD)2.3.1.191Transfers a second (R)-3-hydroxytetradecanoyl group to the amino group of the glucosamine. nih.gov

Properties of the Intermediate Compound

(R)-3-hydroxytetradecanoic acid possesses specific chemical and physical properties that are relevant to its biological role.

PropertyValue
Chemical FormulaC14H28O3 nih.gov
Molecular Weight244.37 g/mol nih.gov
IUPAC Name(3R)-3-hydroxytetradecanoic acid nih.gov
Synonyms(R)-3-Hydroxymyristic acid, beta-hydroxymyristic acid nih.govnih.gov
Physical DescriptionSolid nih.gov
Biological RoleIntermediate in fatty acid biosynthesis, bacterial metabolite, human metabolite. nih.govnih.govebi.ac.uk

The precise stereochemistry of the hydroxyl group at the third carbon position (the 'R' configuration) is critical for its recognition by the enzymes of the Lipid A pathway, highlighting the stereospecificity of this biosynthetic route. ebi.ac.ukebi.ac.uk

Advanced Synthetic Methodologies for R 3 Decanoyloxytetradecanoic Acid and Analogues

Chemical Synthesis Approaches

Total chemical synthesis offers a versatile platform to access (R)-3-decanoyloxytetradecanoic acid and its analogues, allowing for systematic structural modifications to probe and optimize biological activity.

Esterification Strategies for Decanoyl Group Introduction

The introduction of the decanoyl group onto the 3-hydroxyl position of the tetradecanoic acid backbone is a critical esterification step. Various coupling reagents are employed to facilitate this transformation. Dicyclohexylcarbodiimide (DCC) is a classic choice, often used with an activating agent like 4-dimethylaminopyridine (B28879) (DMAP) to form the ester bond. bachem.com Alternative strategies involve the use of other coupling agents to promote the reaction between the carboxylic acid and the alcohol.

Another common approach is the use of acyl chlorides, such as decanoyl chloride, in the presence of a base. This method provides a reactive acylating agent for the esterification of the hydroxyl group.

Table 1: Comparison of Esterification Reagents

Reagent/Method Advantages Disadvantages
DCC/DMAP Mild reaction conditions. Formation of dicyclohexylurea byproduct can complicate purification.
Acyl Chlorides High reactivity. Can require careful control of reaction conditions to avoid side reactions.

Stereoselective Synthesis of the (R)-3-Hydroxytetradecanoic Acid Moiety

The stereochemistry at the C-3 position of the hydroxytetradecanoic acid is paramount for the biological activity of the final glycolipid. nih.gov Several strategies are employed to establish this chiral center with high enantiopurity.

One effective method is the chiral pool synthesis , which utilizes readily available, enantiomerically pure starting materials from nature. researchgate.netnumberanalytics.comstudysmarter.co.uk For instance, (R)-3-hydroxytetradecanoic acid can be synthesized from natural precursors that already possess the desired stereochemistry. nih.gov

Asymmetric synthesis provides another powerful route. magtech.com.cnacs.orgbenthamscience.com This involves the use of chiral catalysts or auxiliaries to induce stereoselectivity in a reaction that would otherwise produce a racemic mixture. For example, asymmetric reduction of a β-keto ester can yield the desired (R)-3-hydroxy ester with high enantiomeric excess. nih.gov Furthermore, asymmetric aldol (B89426) reactions can be employed to construct the β-hydroxy acid skeleton with control over the stereocenter. mdpi.com

Recent advancements have also focused on greener synthetic pathways. For example, an efficient seven-step synthesis of (R)-3-hydroxy fatty acids has been developed starting from levoglucosenone (B1675106), a derivative of cellulose. frontiersin.org

Protecting Group Strategies in Multi-Step Synthesis

The synthesis of complex molecules like (R)-3-decanoyloxytetradecanoic acid and its glycolipid derivatives often involves multiple steps, necessitating the use of protecting groups to mask reactive functional groups. nih.govrsc.orgrsc.orguniversiteitleiden.nl The choice of protecting groups is critical and depends on their stability to various reaction conditions and the ease of their selective removal. wikipedia.org

For the hydroxyl group of the 3-hydroxytetradecanoic acid, silyl (B83357) ethers are commonly employed. highfine.comnumberanalytics.comgelest.commasterorganicchemistry.comyoutube.com Tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS) are popular choices due to their stability under a range of conditions and their straightforward removal using fluoride (B91410) reagents like tetrabutylammonium (B224687) fluoride (TBAF). nih.gov The relative stability of different silyl ethers to acidic and basic conditions allows for their strategic use in complex syntheses. highfine.com

Benzyl (Bn) ethers are another widely used protecting group for alcohols, offering robustness and removal by hydrogenolysis. libretexts.orgorganic-chemistry.org This method is particularly useful in the synthesis of complex carbohydrates and related structures. nih.gov Carboxylic acids are often protected as benzyl esters , which can also be cleaved by hydrogenolysis, or as methyl or tert-butyl esters , which are removed under basic or acidic conditions, respectively. libretexts.orgorganic-chemistry.org

Table 2: Common Protecting Groups in Glycolipid Synthesis

Functional Group Protecting Group Abbreviation Deprotection Conditions
Hydroxyl Benzyl ether Bn Hydrogenolysis (e.g., H₂, Pd/C) organic-chemistry.org
Hydroxyl tert-Butyldimethylsilyl ether TBDMS Fluoride source (e.g., TBAF) nih.gov
Hydroxyl Triisopropylsilyl ether TIPS Fluoride source (e.g., TBAF) gelest.com
Carboxylic Acid Benzyl ester Bn Hydrogenolysis (e.g., H₂, Pd/C) organic-chemistry.org
Carboxylic Acid Methyl ester Me Acid or base hydrolysis wikipedia.orglibretexts.org
Carboxylic Acid tert-Butyl ester tBu Acidic conditions (e.g., TFA) wikipedia.org

Coupling Reactions for Complex Glycolipids

The assembly of the full glycolipid structure, such as in MPLA analogues, requires the coupling of the lipid moiety, like (R)-3-decanoyloxytetradecanoic acid, to a carbohydrate backbone. nih.govrsc.orgrsc.orgnih.gov These glycosylation reactions are pivotal and can be challenging due to the need for stereocontrol at the anomeric center.

Various glycosylation methods are utilized, including the use of glycosyl halides, thioglycosides, or trichloroacetimidates as glycosyl donors. nih.govnih.gov The choice of glycosyl donor, acceptor, and promoter is crucial for achieving high yields and the desired stereoselectivity of the glycosidic linkage. For instance, glycosyl trichloroacetimidates have been shown to be efficient donors in the synthesis of certain glycolipids. nih.gov

The synthesis of complex glycolipids often involves a convergent strategy, where different fragments of the molecule are synthesized separately and then coupled together in the later stages. This approach is common in the synthesis of MPLA and its derivatives. rsc.orgresearchgate.net

Chemoenzymatic and Biocatalytic Approaches

In recent years, enzymatic methods have gained prominence as powerful tools in organic synthesis, offering high selectivity and mild reaction conditions. acs.org

Enzyme-Mediated Esterification and Acylation

Lipases are a class of enzymes that can catalyze esterification and acylation reactions with high regio- and enantioselectivity. scielo.brnih.govresearchgate.net This makes them particularly well-suited for the synthesis of chiral molecules like (R)-3-decanoyloxytetradecanoic acid.

Lipase-catalyzed esterification can be used to introduce the decanoyl group onto the (R)-3-hydroxytetradecanoic acid moiety. nih.gov These reactions are often performed in non-aqueous media to shift the equilibrium towards ester synthesis. scielo.brresearchgate.net The choice of lipase (B570770) and reaction conditions is critical to achieve high conversion and selectivity. nih.gov For example, immobilized lipases are often used to simplify purification and allow for enzyme recycling.

Biocatalytic acylation can also be employed in the synthesis of more complex glycolipids. kit.edu Enzymes can selectively acylate specific hydroxyl groups on a sugar backbone, providing a powerful tool for the construction of these intricate molecules. researchgate.netacib.at

Green Chemistry Principles in Synthesis

The synthesis of complex lipid molecules such as (R)-3-decanoyloxytetradecanoic acid is increasingly guided by the principles of green chemistry, which advocate for the design of chemical products and processes that minimize the use and generation of hazardous substances. imist.machemistryjournals.net These principles provide a framework for developing more sustainable and environmentally benign synthetic routes. chemistryjournals.net Key tenets include waste prevention, maximizing atom economy, utilizing safer solvents and reaction conditions, employing renewable feedstocks, and enhancing energy efficiency. imist.machemistryjournals.net

In the context of synthesizing the fatty acid components of rhamnolipids, including (R)-3-decanoyloxytetradecanoic acid, significant progress has been made in developing greener pathways that circumvent the limitations of traditional methods. frontiersin.org Older synthetic strategies often relied on toxic reagents, hazardous solvents, and energy-intensive conditions, such as cryogenic temperatures or microwave activation. frontiersin.org Modern approaches focus on leveraging renewable resources and biocatalysis to improve the environmental footprint of the synthesis.

Enzymatic synthesis represents another cornerstone of green chemistry applied to this field. nih.gov Lipases, for instance, can be used for highly selective reactions under mild conditions. frontiersin.orgnih.gov One reported pathway involves a lipase-biocatalyzed enantioselective acetylation to generate a key chiral intermediate. nih.govresearchgate.net The use of biocatalysts in solvent-free media or in green solvents like water or ethanol (B145695) significantly reduces the environmental impact compared to conventional organic solvents. chemistryjournals.netnih.gov Optimizing these enzymatic reactions, for example by adjusting temperature and catalyst concentration, can lead to high conversion rates and product purity. nih.gov

The table below summarizes the conditions tested for the Grubbs II-catalyzed cross-metathesis reaction, a key step in varying the fatty acid chain length from a common precursor derived from levoglucosenone. frontiersin.org

EntryCatalyst Loading (mol %)SolventConcentration (M)Addition MethodYield (%)
15CH₂Cl₂0.1In one portion65
22.5CH₂Cl₂0.1In one portion52
35CPME0.1In one portion75
45CPME0.2In one portion81
55CPME0.2Syringe pump81

Data sourced from a study on the green synthesis of (R)-3-hydroxy-decanoic acid and its analogs. frontiersin.org The reaction involves the cross-metathesis of an alkene precursor with hept-1-ene to form the C-10 chain.

Preparation of (R)-3-Decanoyloxytetradecanoic Acid Analogues for Structure-Activity Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. nih.govnih.gov For complex lipids like (R)-3-decanoyloxytetradecanoic acid, SAR studies involve the systematic modification of the molecular structure to identify key features responsible for its function. nih.gov The preparation of a series of analogues, where specific parts of the molecule such as alkyl chain lengths are varied, is a critical component of this research. nih.gov

The primary goal for synthesizing analogues of (R)-3-decanoyloxytetradecanoic acid and related compounds is often to decipher their mechanisms of action and to design new, potent, and eco-friendly molecules for various applications. frontiersin.orgnih.gov The synthetic methodologies developed for these molecules, particularly those employing cross-metathesis, are well-suited for creating a library of analogues from a common precursor. nih.govresearchgate.net This strategy allows for the efficient introduction of diverse fatty acid chain lengths in both the hydroxyalkanoic acid and the alkanoyloxy moieties of the final di-lipidic structure. nih.gov

For example, by reacting a single chiral precursor derived from levoglucosenone with different terminal alkenes in a cross-metathesis reaction, a variety of (R)-3-hydroxy fatty acids with different chain lengths can be produced. frontiersin.org These intermediates can then be esterified with another set of fatty acids to generate a diverse library of the target di-lipidic analogues. This modular approach is highly efficient for exploring the impact of chain length on the compound's properties and biological activity. nih.gov While one specific powerful elicitor, (R)-3-hydroxydecanoic acid, has been a focus, the methodology is broadly applicable to generate analogues for comprehensive SAR investigations. frontiersin.org

The table below illustrates a hypothetical library of analogues that could be synthesized to investigate structure-activity relationships. The modifications focus on varying the carbon chain lengths of the two constituent fatty acids, a common strategy in lipid research.

Analogue(R)-3-Hydroxyalkanoic Acid Chain Length (n)Acyloxy Chain Length (m)General Structure
114 (tetradecanoic)8 (octanoyl)General Structure of Analogues
214 (tetradecanoic)10 (decanoyl)
314 (tetradecanoic)12 (dodecanoyl)
412 (dodecanoic)10 (decanoyl)
510 (decanoic)10 (decanoyl)

This table represents a potential set of analogues for SAR studies, based on synthetic strategies that allow for the variation of fatty acid chain lengths.

Structure Activity Relationship Sar Studies of R 3 Decanoyloxytetradecanoic Acid Derivatives

Impact of Acyl Chain Length and Branching on Biological Activity

Generally, hexa-acylated lipid A structures, such as that from Escherichia coli, are potent TLR4 agonists. nih.govnih.gov In contrast, underacylated variants, like the tetra-acylated lipid IVa, often act as TLR4 antagonists in the human system. nih.govbeilstein-journals.org The length of these chains is also critical. Studies on synthetic analogues have shown that even with a hexa-acylated scaffold, shortening the acyl chains can dramatically alter bioactivity. For instance, a synthetic lipid A from Rubrivivax gelatinosus, which features shorter C10 and C12 acyl groups, exhibits potent antagonistic activity against lipopolysaccharide (LPS). nih.gov This demonstrates that at a certain structural boundary defined by acyl chain length, the biological activity can switch from agonistic to antagonistic. nih.gov

The introduction of branching in the acyl chains also modulates activity. In one study, the ester-branched acyl group of a monosaccharide lipid A analogue was replaced with various alkyl-branched acyl groups. The results indicated that analogues with a C12 or C14 side chain at the branch point exhibited higher endotoxic activities compared to analogues with longer side chains, reinforcing the importance of optimal chain length for potent bioactivity. researchgate.net

Table 1: Effect of Acyl Chain Number and Length on TLR4 Activity
Lipid A VariantAcylation PatternCharacteristic Acyl ChainsPrimary Biological Activity (Human TLR4)Reference
E. coli Lipid AHexa-acylated2x C14(3-OH), 2x C14, 1x C12, 1x C14Potent Agonist nih.govnih.gov
Lipid IVaTetra-acylated4x C14(3-OH)Antagonist beilstein-journals.org
Ru. gelatinosus-type Lipid AHexa-acylatedShorter chains (C10, C12)Potent Antagonist nih.gov
Synthetic Analogue GLA-147Monosaccharide, Alkyl-branchedC14 side chainHigher Endotoxic Activity researchgate.net

Role of Ester Linkages versus Ether Linkages

The (R)-3-decanoyloxytetradecanoic acid component is defined by an ester linkage between the decanoyl and tetradecanoyl chains. This ester bond, along with others in the lipid A structure, can be susceptible to hydrolysis by host enzymes. To improve metabolic stability and pharmacokinetic properties, researchers have synthesized analogues where these ester linkages are replaced by more robust ether linkages. nih.govnih.gov

The replacement of the secondary acyl ester with an ether linkage has been shown to be a viable strategy for creating stable TLR4 modulators. For example, the secondary ether analogue of a potent TLR4 agonist (CRX-527) was synthesized and found to retain potent agonist activity in both murine and human models. nih.gov Conversely, when this modification was applied to a TLR4 antagonist (CRX-526), the resulting ether analogue showed potent antagonist activity in human cell assays but was inactive in murine models, highlighting potential species-specific differences. nih.gov

The structural difference between an ester and an ether linkage, namely the absence of a carbonyl oxygen, alters the physicochemical properties of the lipid, affecting intermolecular hydrogen bonding, membrane fluidity, and interaction with receptor proteins. nih.govcmu.edu Synthetic ether lipid analogues have been shown to disrupt membrane structures and inhibit signaling enzymes, and this principle has been applied to the design of TLR4 ligands. wikipedia.orgnih.gov

Table 2: Comparison of Ester vs. Ether-Linked Lipid A Mimetics
CompoundLinkage TypeParent Compound ClassObserved ActivityReference
CRX-527EsterTLR4 AgonistPotent agonist (human & murine) nih.gov
Ether Analogue of CRX-527EtherTLR4 AgonistPotent agonist (human & murine) nih.gov
CRX-526EsterTLR4 AntagonistAntagonist (human & murine) nih.gov
Ether Analogue of CRX-526EtherTLR4 AntagonistAntagonist (human), Inactive/Weak Agonist (murine) nih.gov

Importance of Stereochemistry at the C3 Position

The stereochemistry of the 3-hydroxy or 3-acyloxy position of the fatty acid chains is a critical determinant of biological activity. The naturally occurring and most active form of lipid A contains fatty acids with the (R)-configuration at the C3 position. beilstein-journals.orgnih.gov This specific stereochemistry is crucial for the correct presentation of the acyl chains within the MD-2 binding pocket and subsequent interaction with TLR4.

The profound impact of this stereocenter was demonstrated in a study where stereoisomers of a monosaccharide lipid A analogue (GLA-27) were synthesized. The parent compound contains an N-linked (R)-3-tetradecanoyloxytetradecanoyl group. When the stereochemistry of this group was inverted to the (S)-form, the biological activities diverged significantly. The (S)-isomer exhibited much stronger mediator-inducing activities, such as the induction of Tumor Necrosis Factor (TNF). nih.gov In contrast, the natural (R)-isomer showed stronger B cell activation activities. nih.gov This remarkable finding illustrates that the stereochemistry at the C3 position can be used to selectively tune the type of immune response, separating mediator-inducing effects from B-cell mitogenic activities.

Table 3: Differential Biological Activities of C3 Stereoisomers of a Lipid A Analogue
StereoisomerMediator-Inducing Activity (e.g., TNF)B Cell Activation ActivityReference
(R)-isomer (Natural configuration)WeakStrong nih.gov
(S)-isomerStrongWeak nih.gov

Positional Effects of (R)-3-Decanoyloxytetradecanoyl Groups on Lipid A Backbone

Crystal structures have revealed that TLR4 agonists and antagonists adopt fundamentally different binding modes. nih.govacs.org Potent agonists, like hexa-acylated E. coli lipid A, bind to MD-2 in such a way that five of the six acyl chains are buried within the hydrophobic pocket, while the sixth chain (typically at the 2'-position) is exposed on the surface of MD-2. nih.govacs.org This exposed chain forms a critical hydrophobic interface that promotes the dimerization of two TLR4/MD-2 complexes, which is the essential step for initiating intracellular signaling. frontiersin.org

In contrast, antagonists like the tetra-acylated Eritoran or lipid IVa insert all four of their acyl chains deep into the MD-2 pocket. nih.govacs.org This binding mode fails to expose an acyl chain and does not induce the necessary conformational changes for receptor dimerization, thus blocking the receptor. beilstein-journals.org Therefore, the placement of an (R)-3-decanoyloxytetradecanoyl group at a position that either contributes to the buried hydrophobic core or becomes the exposed dimerization trigger directly determines whether the molecule will function as an agonist or an antagonist. The distribution of acyl groups has been shown to strongly affect bioactivity, with subtle changes capable of switching a molecule from an agonist to an antagonist. nih.gov

Modifications of the Glucosamine (B1671600) Disaccharide Backbone and Their Functional Consequences

While the acyl chains are critical, the β-(1→6)-linked diglucosamine bisphosphate backbone serves as the essential scaffold for their presentation. Modifications to this backbone can have profound functional consequences.

Several strategies have been explored to modulate activity by altering the backbone:

Linkage Modification: Replacing the flexible, three-bond β-(1→6) glycosidic linkage with a conformationally constrained, two-bond β,α-(1↔1) linkage has been shown to convert potential agonists into potent TLR4 antagonists. acs.orgnih.gov These rigid mimetics can effectively block the LPS binding site on both human and murine MD-2. nih.gov

Backbone Replacement: The reducing glucosamine unit can be replaced with simpler, non-carbohydrate structures. For example, aminoalkyl glucosaminide 4-phosphates (AGPs) are a class of mimetics where an aminoalkyl group replaces the reducing sugar, yet they can retain potent agonist or antagonist activity. nih.gov In other analogues, a diethanolamine (B148213) moiety has been used to successfully replace the reducing glucosamine, yielding potent immune-stimulating agents. researchgate.net

Phosphate (B84403) Group Modification: The phosphate groups at the 1 and 4' positions are crucial for interacting with charged residues on MD-2 and TLR4. nih.gov Replacing the anomeric phosphate with a carboxymethyl group can switch a molecule's activity from endotoxic to antagonistic or vice-versa, depending on the acylation pattern. nih.govnih.gov Further modifications at the C1 position, such as introducing a thiol (SH) group, can enhance mitogenicity while reducing macrophage-stimulating ability. nih.gov Additionally, masking the phosphate groups with positively charged aminosugars, such as galactosamine (GalN) or 4-amino-4-deoxy-L-arabinose (Ara4N), is a natural bacterial strategy to evade the immune system, and this has inspired synthetic efforts to create novel immunomodulators. beilstein-journals.orgboku.ac.at

Computational Modeling and Molecular Dynamics Simulations in SAR Elucidation

Computational modeling and molecular dynamics (MD) simulations have become indispensable tools for understanding the SAR of lipid A derivatives at an atomic level. These methods provide insights into the dynamic behavior of ligands and their interactions with the TLR4/MD-2 receptor complex, which are often inaccessible through static experimental structures alone.

MD simulations have been instrumental in:

Explaining Agonist vs. Antagonist Mechanism: Simulations have visualized how all four acyl chains of antagonists like Eritoran and lipid IVa remain fully buried within the MD-2 hydrophobic pocket, preventing the receptor dimerization required for signaling. nih.govnih.gov In contrast, simulations of agonists show how the binding of a hexa-acylated lipid A induces a conformational change that exposes one of the acyl chains, creating the hydrophobic surface necessary for the formation of the active [TLR4/MD-2/LPS]₂ dimer. acs.org

Rationalizing Species Specificity: The perplexing observation that tetra-acylated lipid IVa is an antagonist in humans but an agonist in mice was clarified through computational studies. Modeling of the dimeric murine TLR4/MD-2 complex revealed unique ionic interactions between the 4'-phosphate of lipid IVa and positively charged residues on the opposing TLR4 molecule (Lys367 and Arg434). nih.govnih.gov These interactions, which are absent in the human complex, stabilize the dimeric arrangement and trigger an agonistic response. nih.govsigmaaldrich.cn

Analyzing Conformational Dynamics: Simulations have been used to assess the flexibility of the lipid A backbone. For example, studies on conformationally constrained mimetics with a rigid β,α-(1↔1) linkage confirmed their reduced flexibility compared to the native β-(1→6) linkage, providing a structural basis for their antagonistic activity. acs.orgnih.gov

Guiding Drug Design: By predicting the binding modes and affinities of novel structures, computational approaches help in the rational design of new lipid A mimetics with desired agonist or antagonist profiles. nih.govnih.gov Preliminary simulations can predict whether the acyl chains of a designed molecule will fit within the MD-2 cavity and how its polar groups will interact with receptor residues. nih.gov

Advanced Analytical Methodologies for Research on R 3 Decanoyloxytetradecanoic Acid

Chromatographic Techniques for Separation and Purification

Chromatographic methods are fundamental to the isolation and purification of (R)-3-decanoyloxytetradecanoic acid from complex mixtures, such as biological extracts or synthetic reaction products. The choice of technique depends on the specific analytical goal, whether it be qualitative identification, quantitative measurement, or preparative purification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Lipid Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For 3-hydroxy fatty acids like the parent structure of the target compound, GC-MS provides high-resolution separation and sensitive detection. nih.govspringernature.com Prior to analysis, the fatty acids are typically derivatized to increase their volatility.

Research Findings:

A common derivatization method involves the conversion of the carboxylic acid and hydroxyl groups to their trimethylsilyl (B98337) (TMS) esters and ethers, respectively. This process reduces the polarity of the molecule, making it amenable to GC analysis. The subsequent mass spectrometry analysis provides a fragmentation pattern that is characteristic of the molecule's structure, allowing for unambiguous identification. lipidmaps.org

Stable isotope dilution GC-MS methods have been developed for the quantitative analysis of 3-hydroxy fatty acids in biological samples like plasma and serum. lipidmaps.orgnih.gov This involves spiking the sample with a known amount of a stable isotope-labeled internal standard, such as ¹³C-labeled 3-hydroxy fatty acids. nih.gov The ratio of the native analyte to the internal standard allows for precise and accurate quantification, even at low concentrations. lipidmaps.orgnih.gov

The GC oven temperature program is carefully optimized to achieve separation of different fatty acid species. For instance, a program might start at a lower temperature and gradually increase to facilitate the elution of a range of fatty acids. lipidmaps.org Selected ion monitoring (SIM) is often employed in the MS to enhance sensitivity by focusing on specific fragment ions characteristic of the target analytes. lipidmaps.orgresearchgate.net

Table 1: Illustrative GC-MS Parameters for 3-Hydroxy Fatty Acid Analysis

ParameterValue/Description
Column Capillary column (e.g., DB-5ms)
Carrier Gas Helium
Injection Mode Splitless
Oven Program Initial temp: 80°C, ramp to 290°C
Ionization Mode Electron Impact (EI)
MS Detection Selected Ion Monitoring (SIM)
Derivatization Silylation (e.g., with BSTFA)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Lipid Mixtures

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is exceptionally well-suited for the analysis of complex lipid mixtures, including acyloxyacyl lipids like (R)-3-decanoyloxytetradecanoic acid, directly from biological matrices. nih.govnih.gov This technique does not require derivatization to the same extent as GC-MS and can handle a wider range of polarities and molecular weights. nih.gov

Research Findings:

Reversed-phase liquid chromatography is commonly used, where lipids are separated based on their hydrophobicity. The use of an alkaline solvent containing ammonia (B1221849) has been shown to produce sharp peaks with high sensitivity for lipid A, a structurally related molecule, by preventing adsorption to the column and tubing. nih.gov Electrospray ionization (ESI) is the most common ionization technique for lipid analysis in LC-MS. nih.gov

Tandem mass spectrometry (MS/MS) provides detailed structural information by fragmenting the parent ion and analyzing the resulting daughter ions. This is crucial for identifying the specific acyl chains and their positions on the molecule. nih.govmendeley.com For instance, in the analysis of lipid A, MS/MS spectra can reveal the presence of phosphoglucosamine-derived ions, confirming the backbone structure. nih.gov High-resolution mass spectrometry is often employed to accurately determine the elemental composition of the detected ions. mendeley.comresearchgate.net

LC-MS/MS methods have been developed for the robust quantification of a wide range of acylcarnitines, which are structurally similar to the target compound in being acylated fatty acids. nih.gov These methods demonstrate high sensitivity, accuracy, and precision, and can distinguish between isomeric species. nih.gov

Table 2: Typical LC-MS/MS Parameters for Complex Lipid Analysis

ParameterValue/Description
Column Reversed-phase C18 or C8
Mobile Phase Gradient of water, acetonitrile, and modifiers (e.g., formic acid, ammonium (B1175870) acetate)
Ionization Mode Electrospray Ionization (ESI), positive or negative mode
MS Detection Tandem Mass Spectrometry (MS/MS) with selected reaction monitoring (SRM) or product ion scanning
Flow Rate 0.2-0.5 mL/min

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of synthesized (R)-3-decanoyloxytetradecanoic acid and for its quantification. When coupled with a suitable detector, such as an ultraviolet (UV) detector or an evaporative light scattering detector (ELSD), HPLC provides a reliable means of determining the percentage of the desired compound in a sample.

Research Findings:

For chiral molecules like (R)-3-decanoyloxytetradecanoic acid, chiral HPLC is essential for separating the enantiomers and determining the enantiomeric excess. This can be achieved using a chiral stationary phase (CSP) or by using a chiral mobile phase additive. mdpi.com The choice of the chiral selector is critical for achieving baseline separation of the enantiomers. mdpi.com

Reversed-phase HPLC is a common mode of separation for fatty acids and their derivatives. researchgate.net The separation is based on the differential partitioning of the analytes between the nonpolar stationary phase and the polar mobile phase. The retention time of the compound can be used for its identification when compared to a known standard.

For quantitative analysis, a calibration curve is constructed by injecting known concentrations of a pure standard of (R)-3-decanoyloxytetradecanoic acid and measuring the corresponding peak areas. The concentration of the analyte in an unknown sample can then be determined by interpolating its peak area on the calibration curve. The use of an internal standard can improve the accuracy and precision of the quantification.

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric techniques are indispensable for the definitive structural elucidation of (R)-3-decanoyloxytetradecanoic acid, confirming its molecular weight, and determining the precise location of the decanoyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the detailed molecular structure of organic compounds. Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of each atom in the molecule.

Research Findings:

In the ¹H NMR spectrum of a compound like (R)-3-decanoyloxytetradecanoic acid, specific signals would be expected for the protons of the two acyl chains and the methine proton at the stereocenter. The chemical shift, multiplicity (splitting pattern), and integration of each signal provide clues to its location and neighboring protons. For example, the proton on the carbon bearing the acyloxy group (C-3) would likely appear as a multiplet at a downfield chemical shift compared to other methylene (B1212753) protons. researchgate.net

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal. The chemical shifts of the carbonyl carbons of the ester and carboxylic acid groups would be in the characteristic downfield region (around 170-180 ppm). mdpi.com

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for unambiguously assigning all proton and carbon signals. nih.gov HSQC correlates directly bonded proton and carbon atoms, while HMBC shows correlations between protons and carbons that are two or three bonds away, which is particularly useful for confirming the location of the decanoyl group on the tetradecanoic acid backbone. nih.gov

Table 3: Predicted ¹H NMR Chemical Shifts for Key Protons in (R)-3-Decanoyloxytetradecanoic Acid

ProtonPredicted Chemical Shift (ppm)Multiplicity
H-3~5.1-5.3Multiplet
α-CH₂ (to COOH)~2.3-2.5Triplet
α-CH₂ (to C=O ester)~2.2-2.4Triplet
Terminal CH₃ (Decanoyl)~0.8-0.9Triplet
Terminal CH₃ (Tetradecanoyl)~0.8-0.9Triplet

Note: These are predicted values and can vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) Techniques (e.g., Laser Desorption Mass Spectrometry, MALDI-ToF MS) for Molecular Weight and Acyl Group Location

Mass spectrometry is a critical tool for determining the molecular weight of (R)-3-decanoyloxytetradecanoic acid and for obtaining information about its structure, particularly the nature and location of the acyl groups.

Research Findings:

Laser Desorption Mass Spectrometry (LDMS) can also be used, and depending on the laser fluence, can induce fragmentation to provide structural information. High-resolution mass spectrometry, often coupled with techniques like ESI, can provide the exact mass of the molecule, which in turn allows for the determination of its elemental formula. youtube.com

Tandem mass spectrometry (MS/MS), as discussed in the LC-MS/MS section, is particularly powerful for locating the acyl group. By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced. The fragmentation pattern will differ depending on the location of the ester linkage. For example, cleavage of the ester bond would result in ions corresponding to the decanoyl and the 3-hydroxytetradecanoyl moieties, thus confirming the structure. Desorption Electrospray Ionization (DESI) is another soft ionization technique that can be used for the analysis of lipids directly from surfaces and can be complementary to MALDI. youtube.com

Bioanalytical Methods for Functional Assessment in Research Models

The functional assessment of (R)-3-decanoyloxytetradecanoic acid in research models relies on sophisticated bioanalytical methods to elucidate its biological activity and molecular interactions. These in vitro techniques are crucial for understanding the compound's mechanism of action at the cellular and molecular levels.

Cell-Based Reporter Assays for Signaling Pathway Activation

Cell-based reporter assays are a cornerstone for investigating how (R)-3-decanoyloxytetradecanoic acid activates specific signaling pathways within a cellular context. These assays are designed to measure the transcriptional activity of key signaling molecules that are induced by the compound of interest. A common application is to determine the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, which is a critical pathway in the inflammatory response often triggered by lipid molecules.

The principle of this assay involves the use of a host cell line, such as Human Embryonic Kidney 293 (HEK293) cells, which are genetically engineered to express the receptor of interest, for instance, Toll-like receptor 4 (TLR4) and its co-receptor MD-2. These cells also contain a reporter gene, typically luciferase, under the control of a promoter with NF-κB response elements. When (R)-3-decanoyloxytetradecanoic acid activates the TLR4 receptor, it initiates a signaling cascade that leads to the activation of NF-κB. Activated NF-κB then binds to the response elements in the promoter and drives the expression of the luciferase reporter gene. The resulting light emission from the luciferase activity can be quantified and is directly proportional to the extent of NF-κB activation.

Below is a table summarizing representative findings from a cell-based reporter assay designed to assess the NF-κB activation by (R)-3-decanoyloxytetradecanoic acid.

Concentration of (R)-3-decanoyloxytetradecanoic acid (µM)Relative Luciferase Units (RLU)Fold Induction over Control
0 (Control)100 ± 151.0
0.1250 ± 202.5
1800 ± 558.0
102500 ± 15025.0
1005000 ± 30050.0

This table presents representative data for illustrative purposes.

In Vitro Assays for Receptor Binding and Ligand-Receptor Interactions

To complement the findings from cell-based assays, in vitro assays are employed to directly investigate the binding of (R)-3-decanoyloxytetradecanoic acid to its putative receptor and to characterize the kinetics of this interaction. These assays are fundamental in confirming direct ligand-receptor engagement and in determining the affinity and specificity of the binding.

A widely used method is the competitive binding assay. In this setup, a known radiolabeled or fluorescently labeled ligand for the receptor of interest (e.g., a known TLR4 agonist) is used. The ability of (R)-3-decanoyloxytetradecanoic acid to compete with and displace the labeled ligand from the receptor is measured. The concentration of (R)-3-decanoyloxytetradecanoic acid that inhibits 50% of the binding of the labeled ligand is known as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher binding affinity of the compound for the receptor.

These binding studies can be performed using purified receptors or membrane preparations from cells overexpressing the receptor. The data generated from these assays are critical for the structure-activity relationship (SAR) studies and for the optimization of lead compounds.

The following table illustrates typical results from an in vitro competitive binding assay for (R)-3-decanoyloxytetradecanoic acid with the TLR4/MD-2 complex.

CompoundIC50 (µM)
(R)-3-Decanoyloxytetradecanoic acid7.5
Known TLR4 Agonist (Positive Control)0.5
Unrelated Compound (Negative Control)> 100

This table presents representative data for illustrative purposes.

Future Research Trajectories

Exploration of Alternative Biosynthetic Routes and Enzymatic Engineering

Currently, the production of (R)-3-decanoyloxytetradecanoic acid often relies on complex chemical synthesis. Exploring alternative biosynthetic routes, particularly through microbial fermentation, could offer a more sustainable and cost-effective method of production. chalmers.se This involves identifying or engineering microorganisms that can produce the compound or its precursors.

Metabolic engineering and synthetic biology approaches are being employed to design and optimize these biosynthetic pathways. chalmers.seresearchgate.netnih.govnih.gov This includes the identification and characterization of key enzymes involved in the synthesis of the fatty acid chains and their subsequent esterification. researchgate.net Enzymatic engineering, through techniques like directed evolution, can be used to improve the efficiency and specificity of these enzymes, leading to higher yields and purity of the final product. researchgate.netnih.gov

Deeper Mechanistic Insights into TLR4/MD2 Complex Activation by Specific Acyl Chains

(R)-3-decanoyloxytetradecanoic acid is known to interact with the Toll-like receptor 4 (TLR4)/myeloid differentiation factor 2 (MD-2) complex, a key player in the innate immune system. nih.govnih.govpdbj.org However, the precise molecular details of this interaction, particularly the role of the specific acyl chains, are still being unraveled. nih.govnih.gov Future research will focus on gaining a deeper mechanistic understanding of how the length and structure of the decanoyl and tetradecanoyl chains contribute to the binding and activation of the TLR4/MD-2 complex. nih.govnih.gov

Advanced structural biology techniques, such as cryo-electron microscopy (cryo-EM), are being used to visualize the complex at high resolution. pdbj.org This, combined with computational modeling and site-directed mutagenesis studies, will help to identify the key amino acid residues in TLR4 and MD-2 that interact with the acyl chains of (R)-3-decanoyloxytetradecanoic acid. nih.govosti.gov These studies will provide a detailed blueprint for how this specific lipid structure triggers an immune response. nih.gov

Development of Targeted Modulators for Specific Immune Responses

The ability of (R)-3-decanoyloxytetradecanoic acid to activate the TLR4/MD-2 complex makes it a promising candidate for the development of targeted immune modulators. nih.govnih.govorpdl.orgwa.govohsu.edu These modulators could be designed to either enhance or suppress the immune response, depending on the therapeutic need. For example, agonists that activate TLR4 could be used as vaccine adjuvants to boost the immune response to a particular antigen. pdbj.org Conversely, antagonists that block TLR4 activation could be used to treat inflammatory and autoimmune diseases. nih.govnih.gov

The development of these targeted modulators will require a detailed understanding of the structure-activity relationship of (R)-3-decanoyloxytetradecanoic acid and its analogs. By systematically modifying the structure of the molecule, researchers can fine-tune its activity and selectivity for the TLR4/MD-2 complex.

Targeted Immune ModulatorMechanism of ActionPotential Therapeutic Application
Agonist Activates TLR4/MD-2 complexVaccine adjuvant, cancer immunotherapy
Antagonist Blocks TLR4/MD-2 complex activationSepsis, inflammatory diseases, autoimmune diseases

This table provides a simplified overview of the potential applications of targeted immune modulators based on (R)-3-decanoyloxytetradecanoic acid.

Application of Advanced Multi-Omics Approaches in Elucidating Biological Impact

To obtain a comprehensive understanding of the biological effects of (R)-3-decanoyloxytetradecanoic acid, researchers are increasingly turning to advanced multi-omics approaches. nih.govnih.govmdpi.commdpi.com This involves the simultaneous analysis of multiple types of biological molecules, such as genes (genomics), transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics).

By integrating these different layers of biological information, researchers can construct a detailed picture of the cellular and systemic responses to (R)-3-decanoyloxytetradecanoic acid. mdpi.com For example, transcriptomics can reveal which genes are turned on or off in response to the compound, while proteomics can identify the proteins that are produced. nih.gov Metabolomics can then be used to measure the changes in the levels of small molecules, providing insights into the metabolic pathways that are affected. nih.govnih.gov This holistic approach will be crucial for identifying the full spectrum of biological activities of (R)-3-decanoyloxytetradecanoic acid and for discovering new therapeutic applications. nih.govmdpi.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (R)-3-decanoyloxytetradecanoic acid, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves multistep reactions, such as esterification or acyloxy group introduction under controlled conditions. For example, a reported method uses sodium hydroxide and hydrogen at 100°C under high pressure (100 kg/cm²) to achieve ester bond formation, though yields may vary with solvent choice and catalyst purity . Optimization strategies include adjusting reaction time, temperature, and purification steps (e.g., column chromatography) to isolate enantiomerically pure forms.

Q. How can researchers structurally characterize (R)-3-decanoyloxytetradecanoic acid using analytical techniques?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the (R)-configuration and ester linkage. The compound's SMILES string (O=C(O)CC(OC(=O)CCCCCCCCCCC)CCCCCCCCCCC) and InChI identifier provide reference data for spectral comparisons . Mass spectrometry (HRMS) further validates molecular weight (C₂₆H₅₀O₄; calculated 426.37 g/mol), while X-ray crystallography may resolve stereochemical ambiguities .

Q. What safety protocols are recommended for handling (R)-3-decanoyloxytetradecanoic acid in laboratory settings?

  • Methodological Answer : Use chemical-resistant gloves (e.g., nitrile) and safety goggles to prevent skin/eye contact. Avoid heat sources and static discharge, as the compound may decompose under high temperatures or react with strong acids/alkalis . Store in a cool, dry environment (0–6°C) with inert gas purging to minimize hydrolysis .

Advanced Research Questions

Q. What experimental designs are suitable for investigating the biological roles of (R)-3-decanoyloxytetradecanoic acid in bacterial membranes?

  • Methodological Answer : Incorporate isotopic labeling (e.g., ¹³C or deuterium) to track incorporation into lipid A or lipopolysaccharides in Gram-negative bacteria. Use mutant strains lacking acyltransferases to compare membrane integrity via permeability assays (e.g., SYTOX Green uptake) . Pair this with MALDI-TOF MS to profile acyl chain distribution in extracted lipids .

Q. How can researchers resolve contradictions in reported antimicrobial activity data for (R)-3-decanoyloxytetradecanoic acid derivatives?

  • Methodological Answer : Variability often arises from differences in bacterial strains, growth media, or compound purity. Standardize assays using CLSI guidelines, include positive controls (e.g., polymyxin B), and validate compound purity via HPLC (>98%). Test under anaerobic vs. aerobic conditions to assess oxygen-dependent mechanisms .

Q. What computational methods predict the interaction of (R)-3-decanoyloxytetradecanoic acid with lipid bilayers or enzymes?

  • Methodological Answer : Molecular dynamics (MD) simulations using software like GROMACS can model the compound's orientation in lipid bilayers. Docking studies (AutoDock Vina) identify binding affinities with enzymes like LpxA (UDP-N-acetylglucosamine acyltransferase). Validate predictions with mutagenesis (e.g., alanine scanning) .

Key Considerations for Researchers

  • Stereochemical Purity : Use chiral chromatography (e.g., Chiralcel OD-H) to confirm the (R)-configuration, as impurities can skew biological activity .
  • Data Reproducibility : Report solvent systems, temperature gradients, and strain-specific responses in antimicrobial studies to enable cross-lab comparisons .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.